molecular formula C23H17N3O4S B2727007 (Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one CAS No. 1192741-57-3

(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

Cat. No. B2727007
CAS RN: 1192741-57-3
M. Wt: 431.47
InChI Key: IZKAOEVHZXAETM-MNDPQUGUSA-N
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Description

Conjugated polymers based on a bis (2-oxoindolin-3-ylidene)-benzodifuran-dione (BIBDF) unit have shown promising performances for their application in organic thin-film transistors (OTFTs) .


Synthesis Analysis

The synthesis of BIBDF-based polymers involves the use of various donor units which play important roles in affecting the absorption bands, HOMO levels, lamellar packing and π–π stacking distances of the BIBDF-based polymers . An electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles from readily available isatin derivatives, malononitrile, and iodine at room temperature have been presented .


Molecular Structure Analysis

The molecular structure of these polymers is characterized by close π–π distances and long-range ordered, lamellar crystalline structures .


Chemical Reactions Analysis

The chemical reactions involved in the formation of these polymers are complex and involve various donor units .


Physical And Chemical Properties Analysis

These polymers exhibit efficient ambipolar charge transport due to their low-lying LUMO/HOMO energy level . The electron and hole mobilities are as high as 1.08 and 0.30 cm 2 V −1 s −1, respectively .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound, related to a class of derivatives synthesized from (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazide, exhibits notable antimicrobial activities. These derivatives have been prepared through reactions involving (4-substituted thiazole-2-yl) semicarbazides and isatin, confirmed by analytical, IR, 1 H NMR, and mass spectral data. The synthesized compounds have been screened for their antimicrobial activities, showing effectiveness against various microbial strains (Basavarajaiah & Mruthyunjayaswamy, 2010).

Structural and Antibacterial Properties

Further investigations into the structural aspects of related tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines revealed that ylidene derivatives are obtained as a mixture of Z- and E-isomers. These studies are crucial for understanding the chemical properties and potential applications of these compounds, including their role in antibacterial activities. The recrystallization process affords the major Z-isomer, which has been structurally established by X-ray structural analysis, indicating its potential in developing antimicrobial agents (Kulakov et al., 2016).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, synthesized from related compounds, showed significant anticonvulsant activities. These findings are pivotal in the exploration of new therapeutic agents for the management of seizures. The evaluation of these compounds through maximal electroshock test (MES), subcutaneous pentylenetetrazole (scPTZ) seizures, and neurotoxicity assessment has demonstrated their potential as effective anticonvulsant compounds with minimal toxicity, opening avenues for further pharmacological studies (Nath et al., 2021).

Mechanism of Action

The mechanism of action of these polymers in organic thin-film transistors (OTFTs) is based on their n-type field-effect characteristics .

Future Directions

The future directions in this field could involve the synthesis of new BIBDF-based polymers with different donor units to optimize their field-effect performances .

properties

IUPAC Name

(13Z)-16-acetyl-9-methyl-13-(2-oxo-1H-indol-3-ylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-11(27)17-18-13-8-4-6-10-15(13)30-23(17,2)25-22-26(18)21(29)19(31-22)16-12-7-3-5-9-14(12)24-20(16)28/h3-10,17-18H,1-2H3,(H,24,28)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKAOEVHZXAETM-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=C5C6=CC=CC=C6NC5=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/5\C6=CC=CC=C6NC5=O)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

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